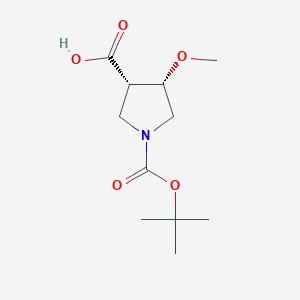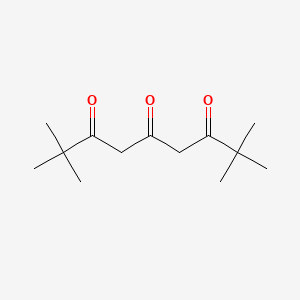
2,2,8,8-Tetramethylnonane-3,5,7-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,8,8-Tetramethylnonane-3,5,7-trione is an organic compound with the molecular formula C13H22O3 It is characterized by the presence of three ketone groups and four methyl groups attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethylnonane-3,5,7-trione typically involves the use of starting materials such as 2,2,8,8-tetramethylnonane and appropriate oxidizing agents to introduce the ketone functionalities. One common method involves the oxidation of 2,2,8,8-tetramethylnonane using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to yield the desired trione compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,8,8-Tetramethylnonane-3,5,7-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Compounds with new functional groups replacing the ketone groups
Scientific Research Applications
2,2,8,8-Tetramethylnonane-3,5,7-trione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,8,8-Tetramethylnonane-3,5,7-trione involves its interaction with molecular targets through its ketone groups. These groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,2,8,8-Tetramethylnonane: Lacks the ketone groups present in 2,2,8,8-Tetramethylnonane-3,5,7-trione.
2,2,8,8-Tetramethylnonane-3,5,6-trione: Similar structure but with different positioning of the ketone groups.
Uniqueness
This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
104779-75-1 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2,2,8,8-tetramethylnonane-3,5,7-trione |
InChI |
InChI=1S/C13H22O3/c1-12(2,3)10(15)7-9(14)8-11(16)13(4,5)6/h7-8H2,1-6H3 |
InChI Key |
QPYLYMYYWNIHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)CC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)
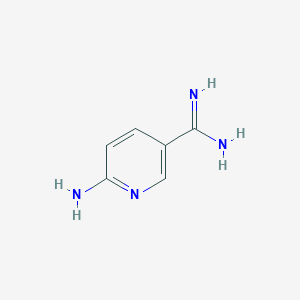

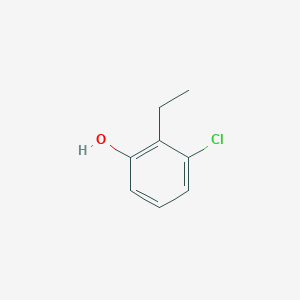
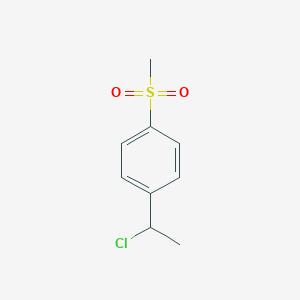
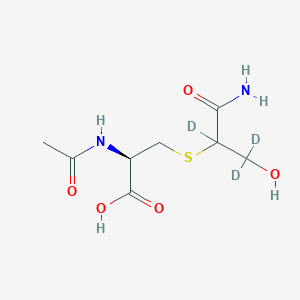
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
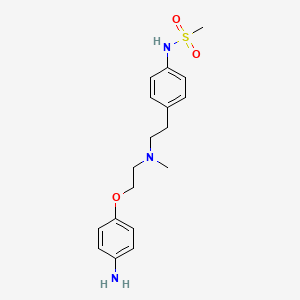
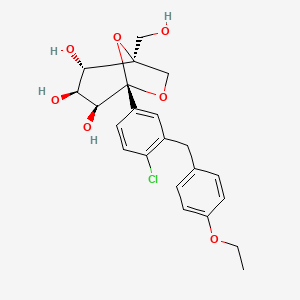


![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)

